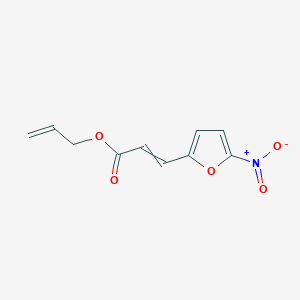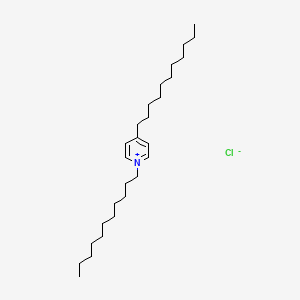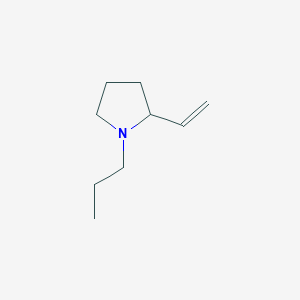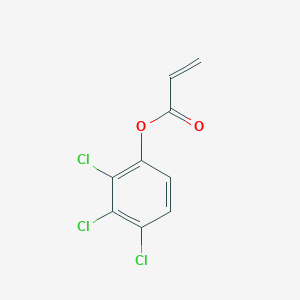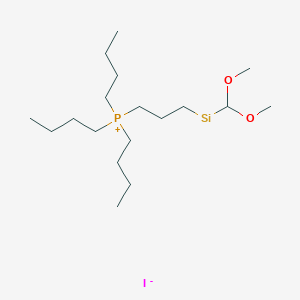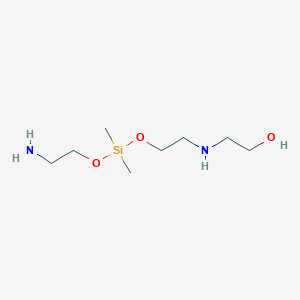
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is a unique organosilicon compound characterized by its complex structure, which includes an amino group, a silane group, and multiple oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol typically involves the reaction of silane precursors with amino alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The silane group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism by which 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the silane group can interact with silicon-based materials. These interactions can influence the compound’s behavior in biological and industrial applications .
Comparison with Similar Compounds
- 4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0,2,6]decan-9-one
- (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one
Comparison: Compared to these similar compounds, 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is unique due to the presence of the amino group and its specific structural configuration.
Properties
CAS No. |
89865-11-2 |
|---|---|
Molecular Formula |
C8H22N2O3Si |
Molecular Weight |
222.36 g/mol |
IUPAC Name |
2-[2-[2-aminoethoxy(dimethyl)silyl]oxyethylamino]ethanol |
InChI |
InChI=1S/C8H22N2O3Si/c1-14(2,12-7-3-9)13-8-5-10-4-6-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
HYJQATADTTYGIF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCCN)OCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
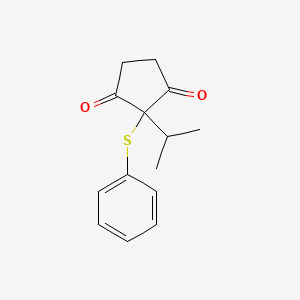
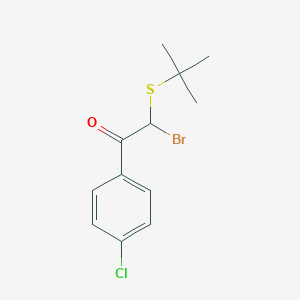

![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
